N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide
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Overview
Description
The compound “N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide” is a complex organic molecule that contains furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan compounds can be synthesized using various methods . For instance, furan derivatives can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen .Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like color, density, hardness, melting point, and boiling point . Chemical properties describe how a substance can change into a new substance . The specific physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide” were not found in the search results.Scientific Research Applications
Synthesis and Antibacterial Activities
The synthesis of functionalized furan-2-carboxamides, including analogs structurally related to N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide, has been explored for potential antibacterial activities. These compounds have demonstrated effective in vitro antibacterial properties against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly NDM-positive bacteria A. baumannii, compared to various commercially available drugs. Docking studies and molecular dynamics (MD) simulations further validated the effectiveness of these compounds, highlighting their potential as novel antibacterial agents (Siddiqa et al., 2022).
Antiprotozoal Agents
Research into compounds with a core structure similar to N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide has shown promise in the development of antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines derived from furan-2-carboxamides have exhibited potent in vitro and in vivo activity against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating their potential as new therapeutic options for protozoal diseases (Ismail et al., 2004).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide, such as N-(1-Naphthyl)furan-2-carboxamide, have been studied for their potential applications in creating novel materials or pharmaceuticals. These studies have focused on developing new synthetic routes and exploring the chemical reactivity of furan-2-carboxamides, which could be beneficial for the creation of new drugs or materials with specialized properties (Aleksandrov & El’chaninov, 2017).
Catalytic Applications
Research has also explored the use of N-bromo,N-lithio salts of primary carboxamides, akin to N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide, as efficient nitrogen sources for catalytic asymmetric aminohydroxylation of olefins. These compounds serve as functionalized nitrogen sources that could be further reacted, demonstrating their utility in synthetic organic chemistry for the development of asymmetric synthesis methods, which are crucial for the creation of chiral drugs and other biologically active molecules (Demko, Bartsch, & Sharpless, 2000).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFNKXHUVBGVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide |
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